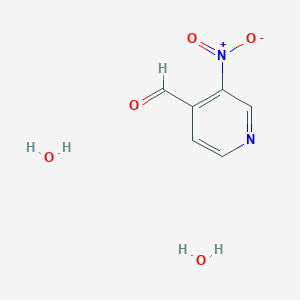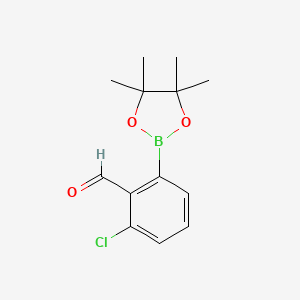
3-Cyclopentyl-1,2-oxazole-4-carboxylic acid
Descripción general
Descripción
“3-Cyclopentyl-1,2-oxazole-4-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 . It’s a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “3-Cyclopentyl-1,2-oxazole-4-carboxylic acid” consists of a five-membered oxazole ring attached to a cyclopentyl group and a carboxylic acid group . The oxazole ring contains two unsaturated bonds, one nitrogen atom at position 3, and one oxygen atom at position 1 .Aplicaciones Científicas De Investigación
Synthesis of New Chemical Entities in Medicinal Chemistry
3-Cyclopentyl-1,2-oxazole-4-carboxylic acid serves as an intermediate for synthesizing new chemical entities. Its oxazole ring is a common structure found in various medicinal compounds due to its wide spectrum of biological activities . This compound can be used to create novel molecules with potential therapeutic effects.
Antimicrobial Agents
The oxazole derivatives have shown significant antimicrobial properties. 3-Cyclopentyl-1,2-oxazole-4-carboxylic acid could be utilized to develop new antimicrobial agents, potentially offering alternative treatments for resistant bacterial strains .
Anticancer Research
Oxazole derivatives, including 3-Cyclopentyl-1,2-oxazole-4-carboxylic acid, are investigated for their anticancer properties. They can be used to synthesize compounds that target specific pathways involved in cancer cell proliferation .
Anti-inflammatory Applications
The anti-inflammatory potential of oxazole derivatives makes 3-Cyclopentyl-1,2-oxazole-4-carboxylic acid a valuable compound in the synthesis of anti-inflammatory drugs. It could lead to the development of new medications for treating chronic inflammatory diseases .
Antidiabetic Drug Development
Oxazole compounds have been associated with antidiabetic effects. 3-Cyclopentyl-1,2-oxazole-4-carboxylic acid could be instrumental in creating new antidiabetic drugs that help manage blood sugar levels more effectively .
Antiobesity Treatments
The structure of 3-Cyclopentyl-1,2-oxazole-4-carboxylic acid could be exploited in the design of antiobesity drugs. Its oxazole core has been linked to compounds that show promise in reducing body weight and treating obesity .
Antioxidant Properties
Research has indicated that oxazole derivatives exhibit antioxidant properties. As such, 3-Cyclopentyl-1,2-oxazole-4-carboxylic acid may be used in the development of antioxidant therapies, which could play a role in preventing oxidative stress-related diseases .
Tyrosine Kinase Inhibition
Some oxazole derivatives act as tyrosine kinase inhibitors, which are important in targeted cancer therapies. 3-Cyclopentyl-1,2-oxazole-4-carboxylic acid could contribute to the synthesis of these inhibitors, offering a pathway to treat various cancers .
Direcciones Futuras
The future directions for research on “3-Cyclopentyl-1,2-oxazole-4-carboxylic acid” and similar oxazole derivatives are promising. Oxazole derivatives have been investigated for their potential therapeutic properties, and they have shown favorable biological activities . This suggests that “3-Cyclopentyl-1,2-oxazole-4-carboxylic acid” and similar compounds could have potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
3-cyclopentyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)7-5-13-10-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBFGEVNXANMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1,2-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Propan-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457450.png)
![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3H-imidazo[4,5-B]pyridine](/img/structure/B1457455.png)

![6-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1457460.png)



![5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1457467.png)
![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-2,4-dione](/img/structure/B1457470.png)